N-(4-chlorobenzyl)-2-phenoxyacetamide
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Overview
Description
N-(4-chlorobenzyl)-2-phenoxyacetamide is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an acetamide group linked to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-phenoxyacetamide typically involves the reaction of 4-chlorobenzyl chloride with phenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the phenoxyacetate ion, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-chlorobenzylamine or 4-chlorobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cell membrane components, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-chlorobenzyl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
18861-22-8 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)10-17-15(18)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
InChI Key |
JZOWEHHZLPWPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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